

A Comparative Analysis of the Explosive Performance of Hexanitroethane and Trinitrotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexanitroethane**

Cat. No.: **B13788336**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the explosive properties of **Hexanitroethane** (HNE) and Trinitrotoluene (TNT). While TNT is a well-characterized benchmark explosive, **Hexanitroethane** is notable for its role as a powerful oxidizer in explosive compositions. This document summarizes key performance parameters, details the experimental methodologies used to determine these properties, and presents a logical framework for their comparison.

Quantitative Performance Comparison

The explosive performance of a compound is characterized by several key parameters. The following table summarizes the available experimental data for **Hexanitroethane** and Trinitrotoluene. It is important to note that while extensive data exists for TNT as a pure explosive, **Hexanitroethane** is primarily used as an oxidizer in formulations. Data for pure HNE as a monopropellant is limited, with its performance often evaluated in mixtures.

Performance Metric	Hexanitroethane (HNE)	Trinitrotoluene (TNT)	Test Method
Detonation Velocity	Not available for pure HNE. Calculated for BTF/HNE mixture: 9,440 m/s[1]	6,900 - 7,000 m/s[2][3]	Dautriche Method, Optical/Electrical Methods
Detonation Pressure	Not available for pure HNE. Calculated for BTF/HNE mixture: 44.9 GPa[1]	~19 GPa	Plate Dent Test, Underwater Explosion Test
Heat of Explosion	Estimated from Heat of Formation (+28.0 kcal/mol)[4]	4,299 MJ/kg (kcal/kg) [3]	Calorimetry
Trauzl Lead Block Test	245 cm ³ /10g (Comparable to Dinitrotoluene)[1][5]	300 cm ³ /10g[6]	Trauzl Lead Block Test
Oxygen Balance	+43%[1]	-74%	Calculation based on molecular formula

Experimental Protocols

The determination of explosive performance relies on a suite of standardized experimental tests. These protocols are crucial for ensuring the reliability and comparability of data.

Determination of Detonation Velocity

The velocity at which a detonation wave propagates through an explosive is a primary measure of its performance.[7][8]

- Dautriche Method: This classic method involves initiating an explosive charge at one end.[7] A detonating cord of known velocity is placed along the charge with its midpoint marked on a lead plate. The detonation waves from the explosive initiate the cord at two points, and the point where the two waves in the cord collide, marked on the lead plate, allows for the calculation of the explosive's detonation velocity.[6]

- Optical and Electronic Methods: Modern techniques utilize high-speed cameras and electronic probes to directly measure the propagation of the detonation front.[1] Optical fibers can be placed at precise intervals along the explosive charge to detect the light flash of the passing detonation wave, allowing for a very accurate time-of-flight measurement.[6]

Trauzl Lead Block Test

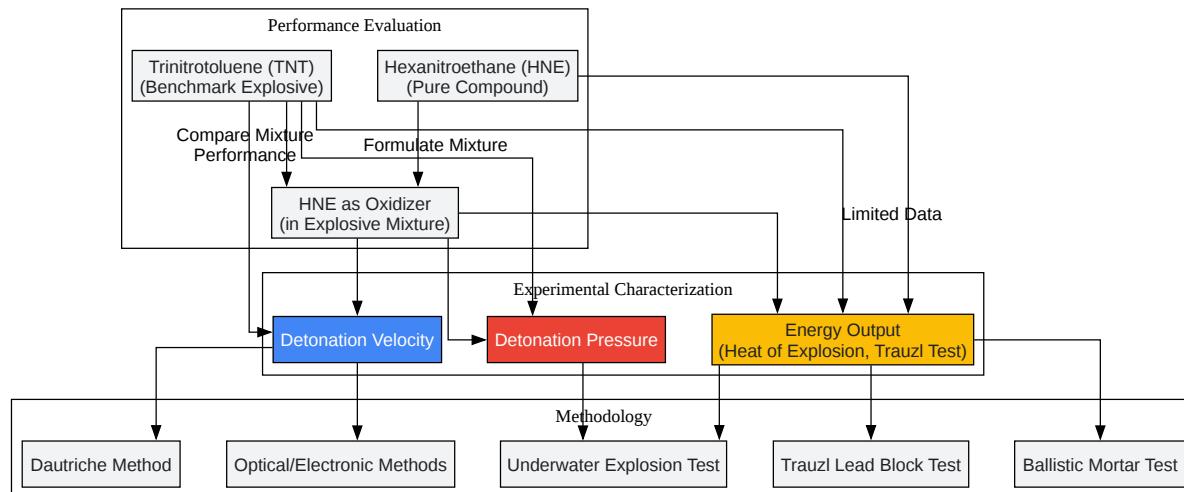
This test measures the brisance, or shattering power, of an explosive.[6][9]

- Procedure: A 10-gram sample of the explosive is placed in a cavity within a standardized lead block.[4][9] The cavity is then filled with sand, and the explosive is detonated.[9] The brisance is determined by measuring the increase in the volume of the cavity caused by the explosion.[6][9]

Ballistic Mortar Test

This test is used to determine the power or work capacity of an explosive.[10][11]

- Procedure: A specific weight of the explosive is detonated in the chamber of a large, pendulum-mounted mortar.[12] The recoil of the mortar, measured by the angle of its swing, is proportional to the energy released by the explosive.[11]

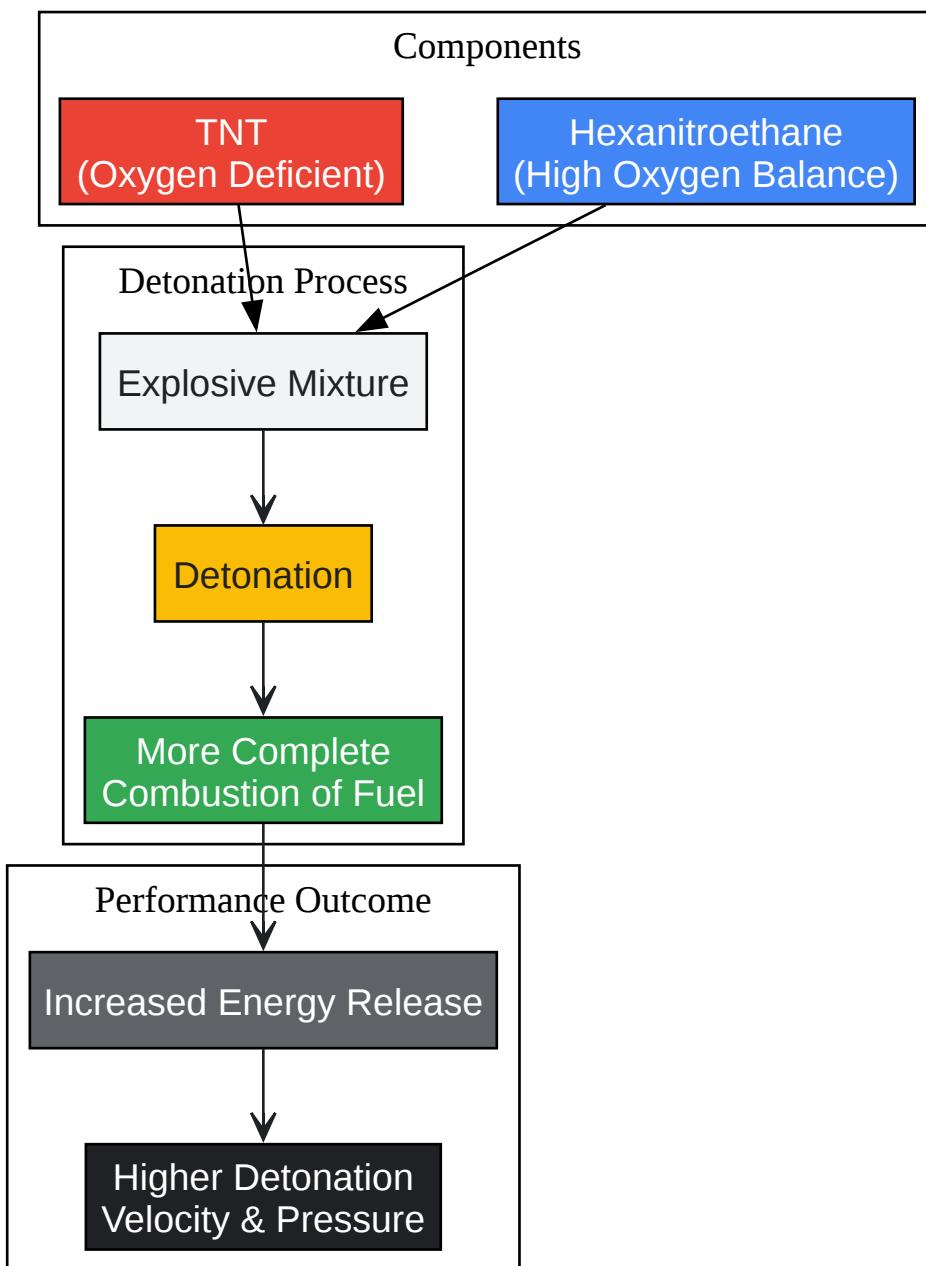

Underwater Explosion Test

This method provides comprehensive data on the energy output of an explosive by measuring the properties of the shock wave and gas bubble produced by an underwater detonation.[13] [14][15][16]

- Procedure: A charge of the explosive is detonated at a specified depth in a large body of water. Piezoelectric pressure sensors record the characteristics of the primary shock wave. High-speed photography is used to study the expansion and contraction of the gas bubble, from which the bubble energy can be calculated.[13]

Comparative Logic and Workflow

The following diagram illustrates the logical workflow for comparing the explosive performance of **Hexanitroethane** and TNT, highlighting HNE's primary role as an oxidizer.



[Click to download full resolution via product page](#)

Caption: Comparative workflow for TNT and HNE explosive performance.

Signaling Pathway of Performance Enhancement

The following diagram illustrates the conceptual pathway by which **Hexanitroethane**, owing to its high oxygen balance, enhances the explosive performance of an oxygen-deficient explosive like TNT.

[Click to download full resolution via product page](#)

Caption: HNE's role in enhancing explosive performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. consilab.de [consilab.de]
- 3. global-ordnance.com [global-ordnance.com]
- 4. mueller-instruments.de [mueller-instruments.de]
- 5. [Sciencemadness Discussion Board - Hexanitroethane - Powered by XMB 1.9.11](https://sciencemadness.org) [sciencemadness.org]
- 6. scitoys.com [scitoys.com]
- 7. [Detonation velocity - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- 8. nmt.edu [nmt.edu]
- 9. [Trauzl lead block test - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- 10. [Explosives and Pyrotechnic Testing](https://hsl.gov.uk) [hsl.gov.uk]
- 11. researchgate.net [researchgate.net]
- 12. mueller-instruments.de [mueller-instruments.de]
- 13. researchgate.net [researchgate.net]
- 14. tki.wat.edu.pl [tki.wat.edu.pl]
- 15. [Review of Testing and Evaluation Methods for Underwater Explosion Power](https://sxwrxtb.xml-journal.net) [sxwrxtb.xml-journal.net]
- 16. [The Underwater Testing of Explosives and Blasting](https://ausimm.com) [ausimm.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Explosive Performance of Hexanitroethane and Trinitrotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13788336#benchmarking-the-explosive-performance-of-hexanitroethane-against-tnt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com